3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide
3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide
Brand Name:
Vulcanchem
CAS No.:
1418131-46-0
VCID:
VC0046086
InChI:
InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+
SMILES:
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N
Molecular Formula:
C18H15N3O2
Molecular Weight:
305.3 g/mol
3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide
CAS No.: 1418131-46-0
Reference Standards
VCID: VC0046086
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol
CAS No. | 1418131-46-0 |
---|---|
Product Name | 3-[[(E)-3-(1H-Indol-3-yl)prop-2-enoyl]amino]benzamide |
Molecular Formula | C18H15N3O2 |
Molecular Weight | 305.3 g/mol |
IUPAC Name | 3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide |
Standard InChI | InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ |
Standard InChIKey | HYUDSQGICKAEGE-CMDGGOBGSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N |
SMILES | C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | (E)-3-(3-(1H-Indol-3-yl)acrylamido)benzamide; 3-[[(2E)-3-(1H-Indol-3-yl)-1-oxo-2-propen-1-yl]amino]benzamide |
PubChem Compound | 24799203 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume